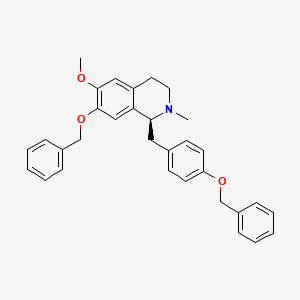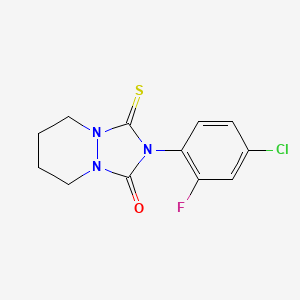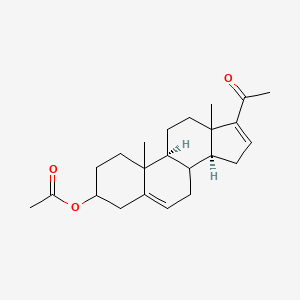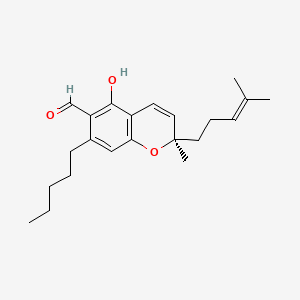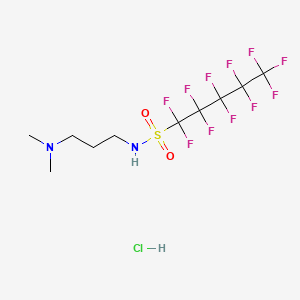
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride is a complex organic compound known for its unique chemical properties. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a highly fluorinated pentanesulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated pentanesulfonamide.
Reaction with Dimethylamino Propylamine: The fluorinated sulfonamide is then reacted with 3-(dimethylamino)propylamine under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and other functional group transformations.
Biology: The compound is employed in biochemical assays and as a labeling reagent for biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, often through the formation of covalent bonds.
Pathways Involved: It can modulate biochemical pathways by altering the structure and function of target molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Commonly used in peptide synthesis and bioconjugation.
N-(3-Dimethylaminopropyl)methacrylamide: Used in the synthesis of pH-responsive hydrogels and other materials.
Uniqueness
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride is unique due to its highly fluorinated structure, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
68957-60-8 |
|---|---|
Molecular Formula |
C10H13F11N2O2S.ClH C10H14ClF11N2O2S |
Molecular Weight |
470.73 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H13F11N2O2S.ClH/c1-23(2)5-3-4-22-26(24,25)10(20,21)8(15,16)6(11,12)7(13,14)9(17,18)19;/h22H,3-5H2,1-2H3;1H |
InChI Key |
JMNCANKNSXHVCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)
![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)

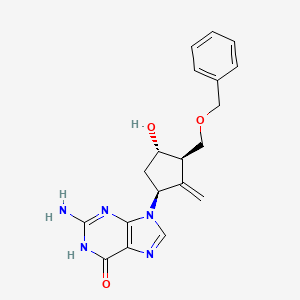
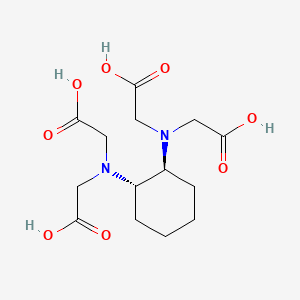
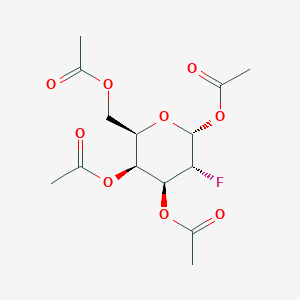
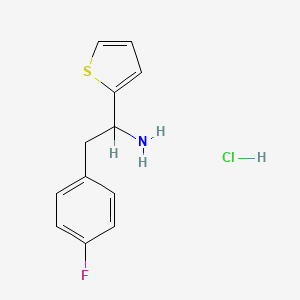
![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)
